molecular formula C25H26N2O2 B2839316 N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2,4-dimethylphenyl)acetamide CAS No. 922598-68-3

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2,4-dimethylphenyl)acetamide

Cat. No.: B2839316
CAS No.: 922598-68-3
M. Wt: 386.495
InChI Key: YSRZVEVDMUNYSN-UHFFFAOYSA-N
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Description

The compound N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2,4-dimethylphenyl)acetamide features a benzo[cd]indole core substituted with a butyl group at position 1 and an oxo group at position 2, forming a dihydroquinoline-like scaffold. The acetamide moiety at position 6 is linked to a 2,4-dimethylphenyl group.

Properties

IUPAC Name

N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-2-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c1-4-5-13-27-22-12-11-21(19-7-6-8-20(24(19)22)25(27)29)26-23(28)15-18-10-9-16(2)14-17(18)3/h6-12,14H,4-5,13,15H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRZVEVDMUNYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C3C(=C(C=C2)NC(=O)CC4=C(C=C(C=C4)C)C)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions, using butyl halides in the presence of a base.

    Oxidation: The oxo group is introduced through oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Acetamide Formation: The final step involves the formation of the acetamide moiety, typically through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2,4-dimethylphenyl)acetamide is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Acetamide Derivatives with Aromatic Substitutions

The acetamide backbone is a common pharmacophore in agrochemicals and pharmaceuticals. Key analogs include:

Compound Name Substituents/Modifications Application/Target Key Differences vs. Target Compound Reference
WH7 () 2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide Synthetic auxin agonist Triazole group replaces benzoindole core
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide () Diethylamino group at acetamide position Local anesthetic or pesticide intermediate Lack of fused heterocyclic core
Mefluidide () Trifluoromethyl sulfonyl group Plant growth regulator Sulfonamide substituent instead of dimethylphenyl
CDD-724 () Piperidin-4-yl and picolinamide groups BET bromodomain inhibitor Extended piperidine-picolinamide chain

Benzo[cd]indole-Containing Analogs

Compounds sharing the benzo[cd]indole scaffold exhibit diverse bioactivities:

Compound Name Substituents Activity/Application Reference
N1-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide () Ethyl group at position 1, nitrobenzamide at position 6 Undisclosed (likely kinase or bromodomain inhibitor)
Compound 6n () tert-Butyl and indol-3-yl groups BET or kinase inhibitor

Structural Trends :

  • Alkyl Chain Length : The target compound’s butyl group (C4) may offer improved lipophilicity and target residence time compared to shorter chains (e.g., ethyl in ) .
  • Oxo Group: The 2-oxo moiety stabilizes the dihydroquinoline-like conformation, critical for interactions with bromodomains .

Pharmacological Activity Comparison

  • BET Bromodomain Inhibition : CDD-724 () and similar compounds inhibit BET proteins by mimicking acetyl-lysine interactions. The target’s 2,4-dimethylphenyl group may enhance steric complementarity with hydrophobic regions of bromodomains .
  • Auxin Agonism: Unlike WH7 (), the target lacks phenoxy groups, ruling out auxin-like activity.

Biological Activity

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2,4-dimethylphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement characterized by:

  • Indole Derivative : The presence of the indole moiety is significant as indoles are known for their diverse biological activities.
  • Acetamide Group : This functional group can enhance solubility and bioavailability.
  • Butyl and Dimethyl Substituents : These groups may influence the compound's pharmacokinetics and interaction with biological targets.

The molecular formula is C19H22N2O2C_{19}H_{22}N_{2}O_{2} with a molecular weight of approximately 310.39 g/mol.

1. Anticancer Activity

Research indicates that compounds with indole structures often exhibit anticancer properties. For instance, indole derivatives have been explored for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study on related indole derivatives demonstrated that modifications to the indole structure could significantly enhance cytotoxicity against breast cancer cells, suggesting that similar modifications in this compound could yield potent anticancer agents .

2. Anti-inflammatory Properties

Indole derivatives are also recognized for their anti-inflammatory effects. The acetamide group may contribute to this activity by modulating inflammatory pathways.

Research Findings : In vitro studies have shown that certain indole-based compounds can inhibit the production of pro-inflammatory cytokines, suggesting a potential therapeutic role in conditions like arthritis and other inflammatory diseases .

3. Enzyme Inhibition

The compound may act as an inhibitor for various enzymes involved in disease processes. For example, xanthine oxidase inhibitors are crucial in managing gout.

Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups in similar compounds has been associated with enhanced inhibitory activity against xanthine oxidase. This suggests that strategic modifications to the this compound structure could improve its enzyme inhibition profile .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokines
Enzyme inhibitionPotential xanthine oxidase inhibition

Q & A

Q. Key optimization parameters :

  • Temperature control : Reactions often proceed at 60–100°C for cyclization steps, with lower temperatures (0–25°C) for sensitive coupling reactions.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance amide bond formation, while toluene or THF may improve cyclization yields.
  • Catalysts : Acid catalysts (e.g., p-TsOH) or base catalysts (e.g., K₂CO₃) are critical for regioselectivity.

Basic: What analytical techniques are most effective for characterizing this compound and its intermediates?

  • HPLC-MS : To monitor reaction progress and purity (>95% threshold for intermediates).
  • NMR spectroscopy : ¹H/¹³C NMR for structural confirmation, focusing on the benzo[cd]indole core (δ 6.8–8.2 ppm for aromatic protons) and acetamide carbonyl (δ ~170 ppm).
  • X-ray crystallography : For resolving stereochemical ambiguities in the dihydrobenzoindole system.

Q. Methodological solutions :

  • Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays).
  • Metabolic stability studies : Use LC-MS/MS to track degradation products in serum.
  • Structure-activity relationship (SAR) mapping : Systematically modify substituents (e.g., butyl chain length) to isolate critical pharmacophores.

Advanced: What strategies are recommended for analyzing contradictory synthesis yields across studies?

  • Design of Experiments (DOE) : Apply factorial designs to isolate variables (e.g., temperature, solvent ratio) affecting yield.
  • Statistical validation : Use ANOVA to identify significant factors; a 2007 study achieved 90% confidence in yield predictions using DOE.
  • Comparative kinetic studies : Monitor reaction progress via in situ FTIR to detect intermediate bottlenecks.

Advanced: What mechanistic approaches are used to study this compound’s biological activity?

  • Enzyme inhibition assays : Target-specific protocols (e.g., fluorescence polarization for kinase inhibition).
  • Molecular docking : Simulate binding to proteins like COX-2 or PARP using AutoDock Vina.
  • In vivo metabolite profiling : Radiolabel the butyl group (¹⁴C) to track biodistribution in model organisms.

Example SAR finding : The 2,4-dimethylphenyl group enhances lipophilicity (logP > 3), improving blood-brain barrier penetration in neuroprotection studies.

Advanced: How can synthesis be scaled while maintaining purity for in vivo studies?

  • Flow chemistry : Continuous reactors reduce batch variability and improve heat management for exothermic steps.
  • Membrane separation : Tangential flow filtration (TFF) isolates high-purity product (>98%) from by-products.
  • Process analytical technology (PAT) : Real-time HPLC monitoring ensures consistency during scale-up.

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